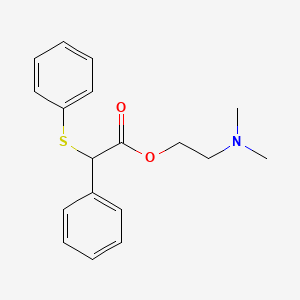![molecular formula C13H13N5O5 B14677407 2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile CAS No. 36865-66-4](/img/structure/B14677407.png)
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable carbonyl compound. The reaction is carried out in an ethanol solvent under reflux conditions. For example, 2,4-dinitrophenylhydrazine (1 mmol, 198.1 mg) can be reacted with 4-hydroxybenzaldehyde (1 mmol, 122.1 mg) in ethanol (20 ml) at 338 K for 4 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper control of reaction conditions to maintain product purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can react with the hydrazone group under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile has several scientific research applications:
Chemistry: Used as a reagent for the characterization of carbonyl compounds.
Biology: Investigated for its potential cytotoxic effects against cancer cell lines.
Industry: Utilized in the synthesis of dyes and other organic compounds.
Mecanismo De Acción
The mechanism of action of 2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile involves its interaction with specific molecular targets. For example, it has been shown to inhibit the HER2 receptor in breast cancer cells, leading to cytotoxic effects . The compound acts by binding to the receptor and disrupting its normal function, thereby inhibiting cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(2,4-Dinitrophenyl)hydrazinylidene]acetic acid
- (E)-2,6-di-tert-butyl-4-{[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}phenol
- Dialkyl (2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]butanedioates
Uniqueness
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile is unique due to its specific structural features, such as the presence of both nitro and hydrazone groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific molecular targets, such as the HER2 receptor, makes it a promising candidate for anticancer research .
Propiedades
Número CAS |
36865-66-4 |
|---|---|
Fórmula molecular |
C13H13N5O5 |
Peso molecular |
319.27 g/mol |
Nombre IUPAC |
N-(2,4-dinitroanilino)-3,3-dimethyl-2-oxobutanimidoyl cyanide |
InChI |
InChI=1S/C13H13N5O5/c1-13(2,3)12(19)10(7-14)16-15-9-5-4-8(17(20)21)6-11(9)18(22)23/h4-6,15H,1-3H3 |
Clave InChI |
CXZVYNWTWTZBJT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


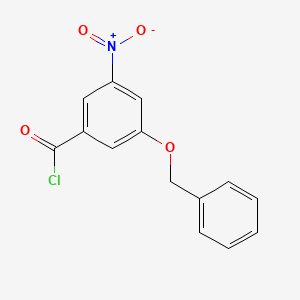
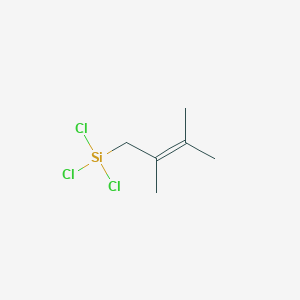
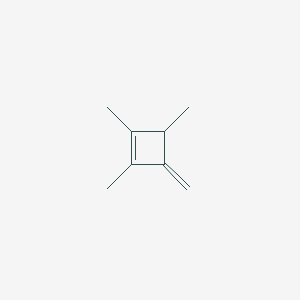
![4-Amino-N-{4-[(4-aminophenyl)carbamoyl]phenyl}benzamide](/img/structure/B14677339.png)
![5-[(4-Chlorophenyl)methyl]-6-[(E)-{[3-(dimethylamino)propyl]imino}methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14677341.png)
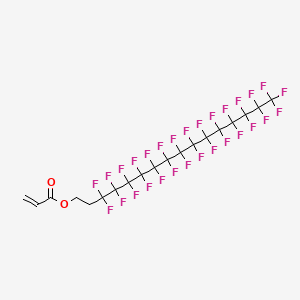
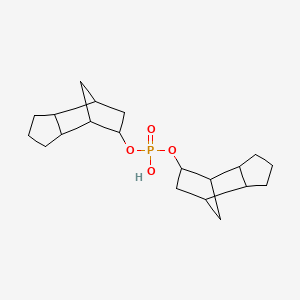
![(5E)-4,4-Dimethyl-5-[(propan-2-yl)imino]pentanenitrile](/img/structure/B14677361.png)
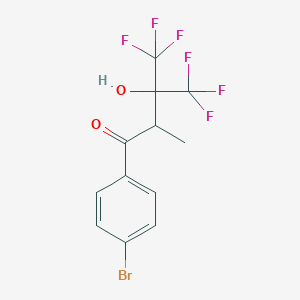
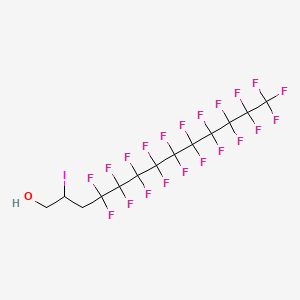
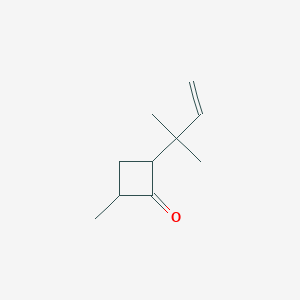
![Carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14677389.png)
